N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide
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Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential as a cancer therapeutic. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Polymer Chemistry and Materials Science
Polymerizable phenolphthalein derivatives, closely related to the phthalazin-1-yl group in the compound of interest, have been synthesized and characterized for their pH-sensitive properties. These compounds have been used to create color-switchable materials and hydrogels that exhibit linear viscoelastic behavior, highlighting their potential application in creating pH-sensitive polymers and materials (Fleischmann et al., 2012).
Drug Discovery and Bioactive Compounds
In the realm of drug discovery, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural resemblance with the compound , have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery underscores the potential of such compounds in targeted cancer therapy (Schroeder et al., 2009).
Antimicrobial Applications
The synthesis and evaluation of Schiff-Base Zinc(II) complexes derived from compounds structurally similar to "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide" have shown promising antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Guo, 2011).
Sensory Applications
Research has also been conducted on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for their colorimetric sensing of fluoride anions, demonstrating the utility of these compounds in developing sensors for environmental and health-related applications (Younes et al., 2020).
properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(29-18-11-3-2-4-12-18)22(27)24-15-21-19-13-7-8-14-20(19)23(28)26(25-21)17-9-5-6-10-17/h2-4,7-8,11-14,16-17H,5-6,9-10,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJISPOPHEUBSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenoxypropanamide |
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